Azatyrosine, chemically known as L-alpha-amino-β-(5-hydroxy-2-pyridyl)-alanine, is a non-proteinogenic amino acid with the molecular formula C₈H₁₀N₂O₃. It is structurally similar to the amino acid tyrosine but features a nitrogen atom in place of the aromatic carbon in the side chain, which imparts unique properties to this compound. Azatyrosine has been identified in certain bacterial species, specifically Streptomyces corchorusii and Streptomyces olivaceoviridis, indicating its natural occurrence and potential biological significance .
Azatyrosine's mechanism of action is still under investigation, but it seems to target Ras and c-erbB-2 oncogenes. These mutated genes are often found in cancer cells and contribute to uncontrolled cell growth []. Azatyrosine may somehow restore normal function to these genes or interfere with their signaling pathways [].
Azatyrosine exhibits notable biological activities, particularly in cancer research. It has been shown to convert transformed cells back to a normal phenotype by incorporating itself into proteins instead of tyrosine residues. This incorporation disrupts normal signaling pathways associated with oncogenesis, particularly those involving the ras and c-erbB-2 oncogenes .
Additionally, azatyrosine has been studied for its potential as an antibiotic and anti-cancer agent due to its unique structural properties that allow it to interfere with cellular processes .
The synthesis of azatyrosine can be achieved through several methods:
Azatyrosine has several applications:
Studies have indicated that azatyrosine interacts with various cellular pathways:
Azatyrosine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Properties |
|---|---|---|
| Tyrosine | Aromatic amino acid | Standard amino acid involved in protein synthesis. |
| 5-Hydroxytryptophan | Indole-based structure | Precursor to serotonin; different biochemical pathways. |
| Phenylalanine | Aromatic ring | Essential amino acid; differs in biological roles. |
| Dihydroxyphenylalanine | Similar hydroxyl groups | Involved in neurotransmitter synthesis; distinct functions. |
Azatyrosine's uniqueness lies in its ability to replace tyrosine residues within proteins and its specific interactions with oncogenic pathways, setting it apart from these structurally similar compounds.
Azatyrosine, with the molecular formula C8H10N2O3, is a non-proteinogenic amino acid that represents a structural analog of tyrosine with a distinctive pyridine ring system [1] [2]. The compound has a molecular weight of 182.18 g/mol and is systematically named as (2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid [3]. The constitutional formula reveals a central alpha-amino acid framework with a 5-hydroxypyridine moiety replacing the phenolic group found in tyrosine [4] [5].
The molecular structure contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific spatial configuration [1] [6]. The compound exists as a zwitterionic species under physiological conditions, with the amino group capable of protonation and the carboxylic acid group capable of deprotonation [7]. The presence of the pyridine nitrogen introduces additional electronic properties compared to the phenolic ring system of tyrosine [8] [9].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10N2O3 | [1] [2] |
| Molecular Weight | 182.18 g/mol | [1] [7] |
| IUPAC Name | (2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid | [3] |
| CAS Registry Number | 58525-82-9 | [1] [2] |
| SMILES Notation | NC@@HC(O)=O | [6] |
| InChI Key | YOZSEGPJAXTSFZ-ZETCQYMHSA-N | [6] [3] |
L-Azatyrosine possesses a single stereogenic center at the alpha-carbon position, designated as the (S)-configuration according to the Cahn-Ingold-Prelog priority rules [6] [10]. The compound exhibits one defined stereocenter with absolute stereochemistry confirmed through various synthetic approaches and analytical characterization [11] [10]. The stereochemical integrity is crucial for its biological activity, as demonstrated by enantioselective synthesis methods that achieve enantiomeric purities exceeding 96% [11] [10].
The three-dimensional molecular structure adopts conformations similar to other alpha-amino acids, with the amino acid backbone maintaining typical bond angles and distances [6]. The pyridine ring system can adopt various orientations relative to the amino acid framework, influenced by intramolecular hydrogen bonding and steric interactions [3]. Crystallographic data indicates that the compound preferentially adopts extended conformations in the solid state [12].
The optical activity of L-azatyrosine has been measured with a specific rotation [α]D of +58.2° (c 1.0, 1N HCl), confirming the L-configuration and enantiomeric purity [12]. This value compares favorably with literature reports of +55° under similar conditions, indicating consistent stereochemical assignment across different synthetic preparations [12] [13].
The structural relationship between azatyrosine and tyrosine represents an isosteric replacement where a nitrogen atom substitutes for the carbon atom at position 2 of the phenolic ring [4] [5]. This modification transforms the benzene ring of tyrosine into a pyridine ring system while maintaining the overall molecular framework and hydrogen bonding potential [14] [8]. The hydroxyl group remains positioned at the 5-position of the pyridine ring, corresponding to the 4-position of the phenol in tyrosine [5].
The nitrogen substitution introduces significant electronic differences compared to tyrosine [8] [9]. The pyridine nitrogen acts as an electron-withdrawing group, increasing the acidity of the hydroxyl substituent and altering the overall electronic distribution within the aromatic system [8]. This electronic modification affects protein-protein interactions when azatyrosine is incorporated into cellular proteins instead of tyrosine [14] [15].
Geometric analysis reveals that the pyridine ring system maintains planarity similar to the phenolic ring of tyrosine, with comparable ring dimensions and bond lengths [3]. The amino acid backbone exhibits identical stereochemistry and similar conformational preferences [6]. However, the presence of the pyridine nitrogen introduces additional hydrogen bonding possibilities and alters the dipole moment of the molecule [8].
| Structural Feature | Tyrosine | Azatyrosine | Difference |
|---|---|---|---|
| Aromatic Ring | Benzene | Pyridine | N substitution at position 2 |
| Hydroxyl Position | Para (4-position) | 5-position | Maintained relative position |
| Molecular Weight | 181.19 g/mol | 182.18 g/mol | +0.99 g/mol |
| pKa (predicted) | ~10.1 | 1.68±0.10 | Significantly more acidic |
| Electronic Character | Electron-donating | Electron-withdrawing | Reversed electronic nature |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of azatyrosine through distinct chemical shift patterns reflecting the pyridine ring system [12]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform show characteristic signals for the pyridine protons at δ 8.22 (1H, d, J = 2.9 Hz, H6), δ 7.13 (1H, dd, J = 8.4, 2.9 Hz, H4), and δ 7.05 (1H, d, J = 8.4 Hz, H3) [12]. The alpha-proton appears as a multiplet at δ 4.65, while the methylene protons of the side chain resonate at δ 3.23 [12].
The coupling patterns observed in the nuclear magnetic resonance spectra confirm the substitution pattern on the pyridine ring [12]. The H6 proton appears as a doublet due to meta-coupling with H4, while H4 shows a doublet of doublets pattern from coupling with both H3 and H6 [12]. These spectroscopic signatures provide unambiguous identification of the 5-hydroxy-2-pyridyl substitution pattern [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the pyridine carbons, with chemical shifts reflecting the electron-deficient nature of the heteroaromatic system compared to the phenolic ring of tyrosine [16]. The carbonyl carbon appears at typical chemical shift values for amino acid carboxylic acids, while the alpha-carbon resonance confirms the stereochemical assignment [12].
Infrared spectroscopy shows characteristic absorption bands for the amino acid functional groups and the pyridine ring system [12]. The spectrum exhibits carbonyl stretching at 1744 cm⁻¹ and 1711 cm⁻¹, corresponding to the ester and carboxylic acid functionalities in protected derivatives [12]. The pyridine ring contributes distinctive bands in the aromatic region, differentiating azatyrosine from tyrosine [12].
The physical constants of azatyrosine reflect its unique structural features and hydrogen bonding capabilities [1] [7] [3]. The compound exhibits a melting point of 265-266°C, indicating strong intermolecular interactions in the crystalline state [12]. This value compares to literature reports of 262-263°C, demonstrating consistency across different preparations and purification methods [12] [13].
The predicted boiling point of azatyrosine is 489.9±45.0°C, calculated using molecular modeling approaches [1] [7]. The compound exhibits a predicted density of 1.411±0.06 g/cm³, reflecting the compact molecular packing in the solid state [1]. Alternative sources report a density of 1.324 g/cm³, with variations likely arising from different computational methods or experimental conditions [3].
Solubility behavior of azatyrosine follows patterns typical of amino acids, with pH-dependent dissolution characteristics [3] [17]. The compound shows limited solubility in water at neutral pH but increased solubility under acidic or basic conditions due to zwitterion formation [3]. The predicted pKa value of 1.68±0.10 indicates significantly more acidic behavior compared to tyrosine, reflecting the electron-withdrawing effect of the pyridine nitrogen [1] [7].
The compound exhibits specific storage requirements, remaining stable as a powder at -20°C for three years or at 4°C for two years [3]. In solution, stability is maintained at -80°C for six months or -20°C for one month, indicating reasonable chemical stability under appropriate storage conditions [3].
| Physical Property | Value | Method/Conditions | Source |
|---|---|---|---|
| Melting Point | 265-266°C | Experimental | [12] |
| Boiling Point | 489.9±45.0°C | Predicted | [1] [7] |
| Density | 1.411±0.06 g/cm³ | Predicted | [1] |
| pKa | 1.68±0.10 | Predicted | [1] [7] |
| Refractive Index | 1.602 | Calculated | [3] |
| LogP | 0.441 | Calculated | [3] |
| Flash Point | 170.4°C | Predicted | [3] |
| Storage Stability | 3 years (-20°C powder) | Experimental | [3] |
Azatyrosine, chemically known as L-alpha-amino-β-(5-hydroxy-2-pyridyl)-alanine, represents a unique non-proteinogenic amino acid with the molecular formula C8H10N2O3 and a molecular weight of 182.18 daltons [2]. This compound has been specifically identified in two primary bacterial species: Streptomyces corchorusii and Streptomyces olivaceoviridis [2] [3]. The compound is structurally analogous to the naturally occurring amino acid tyrosine, with the critical distinction being the replacement of an aromatic carbon atom with a nitrogen atom in the side chain, hence the designation "aza-" [4].
The distribution of azatyrosine appears to be limited to specific Streptomyces species, with Streptomyces corchorusii and Streptomyces olivaceoviridis serving as the principal natural sources [2]. Additionally, azatyrosine has been isolated from Streptomyces chibaensis and Streptomyces chibanensis, though these appear to represent alternative nomenclature or closely related strains [5] [6] [7] [8]. The antibiotic designation "SF-1346" has been associated with azatyrosine isolated from Streptomyces chibaensis [7] [8].
The natural occurrence of azatyrosine in these specific Streptomyces strains indicates a specialized biosynthetic capability that distinguishes these organisms from other members of the genus. This selective distribution suggests that the genetic machinery required for azatyrosine biosynthesis may be restricted to particular evolutionary lineages within the Streptomyces genus [9] [10].
The biosynthetic pathway for azatyrosine production involves several specialized enzymatic steps, with particular emphasis on modifications of tyrosine metabolism. Central to azatyrosine biosynthesis is the involvement of modified tyrosyl-transfer ribonucleic acid synthetase enzymes that can accommodate the unnatural amino acid substrate [11] [12] [13].
Research has identified that a mutant Escherichia coli tyrosyl-transfer ribonucleic acid synthetase with a single point mutation (F130S, phenylalanine to serine substitution at position 130) demonstrates significantly enhanced specificity for azatyrosine incorporation [11] [13]. This mutant enzyme exhibits a 36-fold increased specificity for azatyrosine compared to wild-type synthetase, with kinetic parameters showing improved efficiency in azatyrosine utilization [11]. The mutant enzyme displays a Ki value of 42.0 micromolar for azatyrosine, representing a substantial improvement over wild-type enzyme performance [11].
The biosynthetic pathway also involves specialized aminomutase enzymes, particularly KedY4, which catalyzes the conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine with high stereochemical specificity [14]. This enzyme demonstrates enantiospecific activity, preferentially producing the R-stereoisomer of azatyrosine derivatives with minimal formation of the S-stereoisomer [14]. The aminomutase exhibits a Km value of approximately 270 micromolar for 2-aza-L-tyrosine substrate [14].
Additional biosynthetic components include adenylation enzymes (KedY1) that load azatyrosine derivatives onto peptidyl carrier proteins (KedY2), halogenase enzymes (KedY3) for chlorination reactions, flavin reductases (KedE6) for electron donation, and condensation enzymes (KedY5) for coupling reactions [14]. These enzymes work in concert to produce complex azatyrosine-containing secondary metabolites, particularly in the context of enediyne antibiotic biosynthesis [14].
The isolation of azatyrosine from natural sources requires sophisticated analytical and preparative techniques due to the compound's polar nature and structural similarity to other amino acids. Primary isolation typically begins with extraction from Streptomyces culture supernatants following fermentation [8] [15].
Culture medium extraction represents the initial step in azatyrosine recovery, where the compound is harvested from the aqueous culture media of producing Streptomyces strains [8]. This process requires careful optimization of fermentation conditions to maximize azatyrosine production while minimizing interfering metabolites [16] [17].
Organic solvent extraction methods involve the use of butanol extraction from compounds that have been pre-concentrated using XAD16 resin adsorption [10]. This approach provides efficient recovery of polar compounds while removing less polar interferents from the culture matrix [10].
High Performance Liquid Chromatography techniques employ reversed-phase columns, particularly ODS-type stationary phases, for both analytical and preparative separations [18] [19]. These methods can achieve greater than 90 percent purity for azatyrosine preparations [18]. Typical mobile phase compositions include water-acetonitrile gradients with trifluoroacetic acid modifiers [18] [19].
Flash column chromatography using silica gel stationary phases with 40 percent ethyl acetate in hexane has been reported to provide 63 percent yield for synthetic azatyrosine purification [18] [20]. This technique is particularly useful for intermediate-scale purifications during synthetic preparations [18].
Solid Phase Extraction methods utilize ENVI-18 columns with trifluoroacetic acid-methanol elution systems, achieving greater than 95 percent recovery when properly conditioned [19]. These techniques are especially valuable for sample cleanup and concentration prior to final analytical determination [19].
Liquid Chromatography-Mass Spectrometry analysis provides both qualitative identification and quantitative determination capabilities, with detection limits reaching sub-nanomolar concentrations [21] [19]. Triple quadrupole mass spectrometry detection typically monitors the molecular ion at mass-to-charge ratio 93.0 for phenol fragments or the intact molecular ion at 182 mass units [21] [19].
The ecological significance of azatyrosine production by Streptomyces species extends beyond simple secondary metabolite biosynthesis, encompassing complex interactions with environmental factors and competitive microbial communities. Azatyrosine production represents a sophisticated chemical defense mechanism that provides producing organisms with distinct survival advantages in competitive soil environments [17] [22].
Antimicrobial activity constitutes a primary ecological function of azatyrosine, providing broad-spectrum inhibitory effects against competing bacterial and fungal organisms [17] [22]. The compound demonstrates significant inhibitory activity against clinically relevant pathogenic bacteria with minimum inhibitory concentration values ranging from 0.05 to 1.6 milligrams per milliliter [22]. This antimicrobial capability enables producing Streptomyces strains to establish and maintain ecological niches by suppressing competitor growth [17].
Antioxidant properties of azatyrosine contribute to cellular protection against oxidative stress in harsh environmental conditions [17]. Streptomyces species producing azatyrosine demonstrate enhanced resistance to reactive oxygen species, particularly important in soil environments with fluctuating oxygen availability and metal ion concentrations [17]. These antioxidant capabilities provide significant survival advantages during periods of environmental stress [17].
Chemical signaling functions may involve azatyrosine in complex microbial communication networks within soil ecosystems [23] [17]. The compound's structural similarity to tyrosine suggests potential interference with natural amino acid-based signaling pathways, providing a mechanism for competitive advantage through disruption of competitor communication systems [23].
Enzyme inhibition capabilities extend azatyrosine's ecological impact through interference with essential metabolic processes in competing organisms [21]. The compound demonstrates specific inhibitory activity against tyrosine phenol-lyase enzymes, with Ki values of 19.9 micromolar, representing more potent inhibition than established inhibitors like 2-aza-tyrosine [21]. This enzyme inhibition capability disrupts amino acid metabolism in competitor organisms, providing additional competitive advantages [21].
Environmental adaptation facilitated by azatyrosine production enables Streptomyces species to colonize diverse ecological niches, including extreme cold environments [17]. Studies of Streptomyces isolates from cold environments in Morocco have demonstrated that azatyrosine-producing strains maintain metabolic activity and antimicrobial capabilities under challenging temperature conditions [17]. This adaptation capability suggests that azatyrosine production may be particularly important for survival in marginal environments [17].
Soil chemistry interactions involve azatyrosine in complex relationships with organic matter content, nitrogen availability, and mineral composition [17]. Research has demonstrated positive correlations between soil organic matter content and the abundance of azatyrosine-producing Streptomyces populations, suggesting that compound production is responsive to nutrient availability [17]. These interactions highlight the compound's role in ecosystem-level nutrient cycling and microbial community dynamics [17].